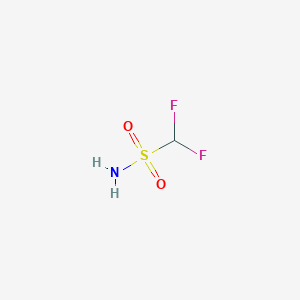

二氟甲磺酰胺

描述

Difluoromethanesulfonamide is a chemical compound with the molecular formula CH3F2NO2S . It has a molecular weight of 131.10 g/mol . The IUPAC name for this compound is difluoromethanesulfonamide .

Synthesis Analysis

The synthesis of difluoromethanesulfonamides involves the preparation of the key intermediate carboxydifluoromethanesulfonamide . This provides direct synthetic access to a wide range of novel difluoromethanesulfonamides .Molecular Structure Analysis

The molecular structure of difluoromethanesulfonamide includes a sulfonamide group (-SO2NH2) and two fluorine atoms attached to a carbon atom . The InChI code for this compound is 1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) .Physical And Chemical Properties Analysis

Difluoromethanesulfonamide has a molecular weight of 131.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 68.5 Ų .科学研究应用

Difluoromethanesulfonamide: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Research: Difluoromethanesulfonamide derivatives have been explored for their potential pharmacological applications. For instance, analogues like (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-difluoromethanesulfonamide have been synthesized, indicating a research interest in this compound as a novel pharmacophore .

Fluorescent Probes Development: The compound’s derivatives are being investigated in the development of new fluorescent probes. These probes are crucial in various fields, including biochemistry and medical diagnostics, for detecting or quantifying biological substances .

Life Sciences Applications: In life sciences, difluoromethanesulfonamide-related fluorophores are utilized for non-invasive studies on biological systems. They serve as important materials for industrial and technological applications, particularly in imaging and microscopy .

安全和危害

属性

IUPAC Name |

difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKHJADKQVHTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619561 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromethanesulfonamide | |

CAS RN |

50585-74-5 | |

| Record name | 1,1-Difluoromethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

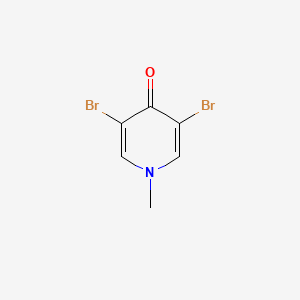

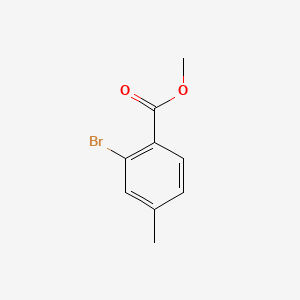

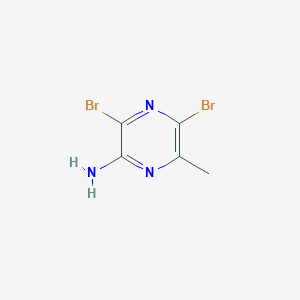

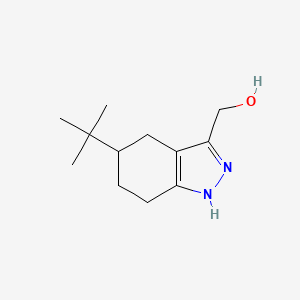

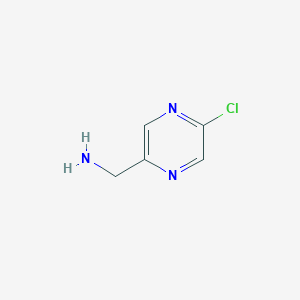

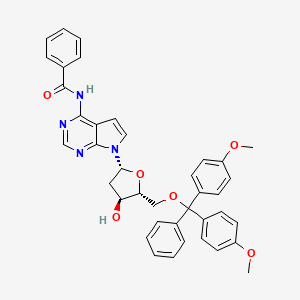

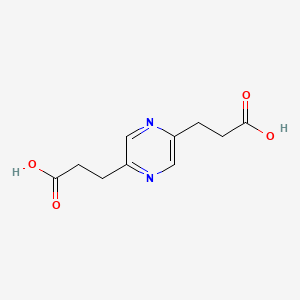

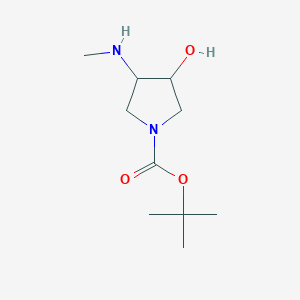

Feasible Synthetic Routes

Q & A

Q1: What makes difluoromethanesulfonamide a promising pharmacophore for carbonic anhydrase inhibition, particularly for topical glaucoma therapy?

A1: Difluoromethanesulfonamides exhibit several favorable characteristics for carbonic anhydrase inhibition, especially for topical glaucoma treatment []. Firstly, they demonstrate submicromolar dissociation constants for human carbonic anhydrase isozyme II (HCA II), indicating high binding affinity and potential for potent inhibition []. Secondly, their suitable water solubility and stability profiles, coupled with an appropriate ether partition coefficient, suggest good topical formulation potential and corneal penetration ability [].

Q2: How does the structure of difluoromethanesulfonamide relate to its activity as a steroid sulfatase inhibitor?

A2: A study focusing on steroid sulfatase (STS) inhibition utilized a non-hydrolyzable estrone sulfate analogue modified with a difluoromethanesulfonamide group at the 3-position of the A-ring []. This modification aimed to mimic the sulfate group of estrone sulfate, a natural substrate of STS. The incorporated difluoromethanesulfonamide moiety led to a reversible STS inhibitor with a Ki comparable to its sulfonate analogue at pH 7.0, indicating successful mimicry of the sulfate group []. Interestingly, the difluoro-substituted compound displayed higher potency than its non-fluorinated counterpart, and its inhibitory activity increased with rising pH, a trend opposite to other STS inhibitors []. This suggests that the presence of fluorine atoms in the difluoromethanesulfonamide group significantly influences the interaction with the enzyme and its inhibitory profile.

Q3: What innovative synthetic strategies have been developed for difluoromethanesulfonamides?

A3: Researchers have made significant progress in developing efficient synthetic routes for difluoromethanesulfonamides. One notable approach involves the preparation of carboxydifluoromethanesulfonamide, a versatile intermediate that allows access to a wide variety of difluoromethanesulfonamide derivatives []. This intermediate facilitates the synthesis of compounds like (2-ethanoylamino-1,3,4-thiadiazol-5-yl)-difluoromethanesulfonamide, an analogue of the known carbonic anhydrase inhibitor acetazolamide [].

Q4: Are there specific structural modifications of difluoromethanesulfonamides that influence their herbicidal activity?

A4: Research indicates that specific structural modifications in difluoromethanesulfonanilide derivatives significantly impact their herbicidal activity []. The presence of halogens, variations in the aromatic ring (CH or N), and the nature of substituents (R) on the sulfonamide nitrogen all contribute to their efficacy as herbicides, particularly against paddy field weeds []. These findings suggest that fine-tuning the structure of difluoromethanesulfonamides can lead to the development of compounds with tailored herbicidal properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

![2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-](/img/structure/B1358038.png)